molecular formula C23H32N4O2S B2881383 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione CAS No. 374548-70-6

7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

Cat. No.: B2881383
CAS No.: 374548-70-6
M. Wt: 428.6
InChI Key: YBQOJICWAAAWTB-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione: is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, a nonylsulfanyl chain, and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the benzyl, methyl, and nonylsulfanyl groups through various chemical reactions. Common reagents used in these steps include alkyl halides, benzyl halides, and thiols. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The nonylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the purine core or the attached groups.

    Substitution: The benzyl and nonylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may include the use of strong bases or acids, along with appropriate solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nonylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules. It may serve as a model compound for investigating the binding affinities and mechanisms of action of purine-based drugs.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For instance, modifications to the purine core or the attached groups could lead to the development of new drugs with antiviral, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may also find applications in the field of catalysis or as intermediates in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The purine core can bind to enzymes or receptors, modulating their activity. The benzyl and nonylsulfanyl groups may enhance the compound’s binding affinity or selectivity for certain targets. The exact pathways involved depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

  • 7-Benzyl-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-1,3-dimethyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-Benzyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione

Comparison: Compared to these similar compounds, 7-Benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione is unique due to the presence of the nonylsulfanyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. For example, the nonylsulfanyl group may enhance the compound’s lipophilicity, affecting its solubility and membrane permeability. Additionally, the presence of this group can introduce new sites for chemical modification, allowing for the development of a broader range of derivatives with diverse applications.

Properties

CAS No.

374548-70-6

Molecular Formula

C23H32N4O2S

Molecular Weight

428.6

IUPAC Name

7-benzyl-1,3-dimethyl-8-nonylsulfanylpurine-2,6-dione

InChI

InChI=1S/C23H32N4O2S/c1-4-5-6-7-8-9-13-16-30-22-24-20-19(21(28)26(3)23(29)25(20)2)27(22)17-18-14-11-10-12-15-18/h10-12,14-15H,4-9,13,16-17H2,1-3H3

InChI Key

YBQOJICWAAAWTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C

solubility

not available

Origin of Product

United States

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